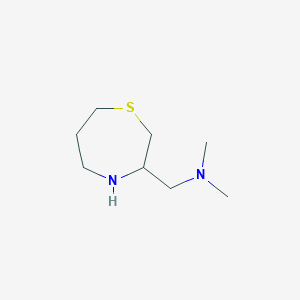
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine
Übersicht
Beschreibung
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine is a useful research compound. Its molecular formula is C8H18N2S and its molecular weight is 174.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the compound's biological activities, synthesis, and relevant case studies, supported by data tables and research findings.
Antimicrobial Activity
Research has shown that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that certain thiazepane compounds inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on their structural modifications.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Thiazepane derivative A | 4 | 32 |
| Thiazepane derivative B | 16 | 8 |
These results demonstrate the potential of this compound as an antimicrobial agent.
Neuroprotective Effects
The compound's neuroprotective effects have been explored in various studies. It has been shown to protect neuronal cells from oxidative stress and calcium overload, which are critical factors in neurodegenerative diseases. In vitro studies using neuroblastoma cell lines have demonstrated that treatment with this compound reduces cell death induced by oxidative stress.
Case Studies
Case Study 1: Neuroprotective Activity
In a study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The study found that the compound significantly reduced cell death and apoptosis markers when exposed to oxidative stress conditions. The protective effect was attributed to its ability to modulate intracellular calcium levels and reduce reactive oxygen species (ROS) production .
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in Journal of Medicinal Chemistry investigated the antimicrobial properties of various thiazepane derivatives, including this compound. The results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of conventional antibiotics .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Antibacterial Mechanism : The compound is believed to disrupt bacterial cell wall synthesis and inhibit essential enzymatic processes within bacterial cells.
- Neuroprotective Mechanism : It may act by modulating neurotransmitter levels and protecting against excitotoxicity through calcium channel blockade.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(1,4-thiazepan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2S/c1-10(2)6-8-7-11-5-3-4-9-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQXZJFUPGUCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















